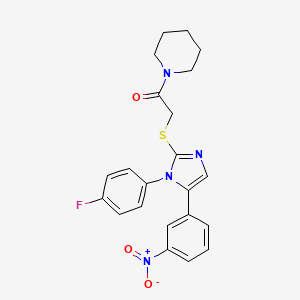![molecular formula C12H9F3N2O2 B2815467 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid CAS No. 1439899-42-9](/img/structure/B2815467.png)
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid” is a unique chemical compound. It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound is a solid with an empirical formula of C12H10ClF3N2O2 and a molecular weight of 306.67 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its empirical formula and molecular weight. For “this compound”, the empirical formula is C12H10ClF3N2O2 and the molecular weight is 306.67 . Unfortunately, the specific 3D structure isn’t available in the sources I have.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like boiling point, melting point, density, etc., aren’t available in the sources I have.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds similar to 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid often involves exploring their synthesis and structural properties. For instance, studies have focused on the functionalization reactions and the formation of complexes with specific bases, illustrating the compound's relevance in developing new chemical entities with potential applications in medicinal chemistry and materials science. Notably, experimental and theoretical studies have highlighted methods for synthesizing imidazole derivatives and analyzing their structures through spectroscopic means and crystallography, indicating the compound's utility in designing novel chemical frameworks with desired properties (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Applications in Metal-Organic Frameworks (MOFs)
The structural versatility of 1H-imidazole derivatives makes them excellent candidates for constructing metal-organic frameworks (MOFs), which have applications ranging from gas storage and separation to catalysis and drug delivery. Research has demonstrated the use of imidazole-containing ligands to develop MOFs with unique structural features and functional properties, underscoring the compound's role in advancing materials science. Such frameworks have been analyzed for their sensing properties, showing potential for applications in environmental monitoring and chemical sensing (Zhi‐Qiang Liu et al., 2018).
Biomedical Research
Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds with the imidazole motif are of interest in pharmaceutical research. They are explored for their binding interactions and potential as bioactive molecules. Research into similar structures has revealed their capacity to interact with biological targets, indicating the broader relevance of this compound in developing therapeutic agents. This highlights the chemical's importance in drug discovery efforts, especially in designing molecules with specific biological activities (A. Reichert et al., 2001).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)6-17-7-16-5-10(17)11(18)19/h1-5,7H,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUZALSABMPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)
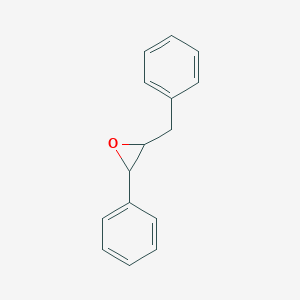

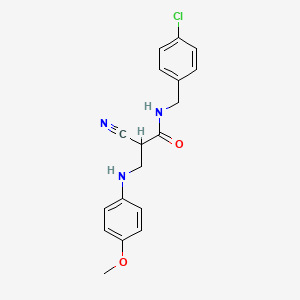
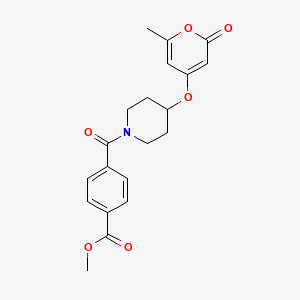
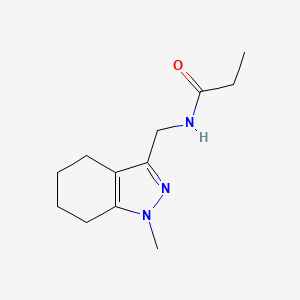
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2815397.png)

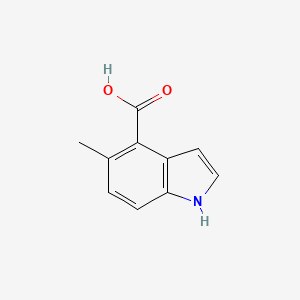

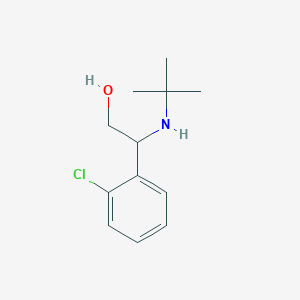
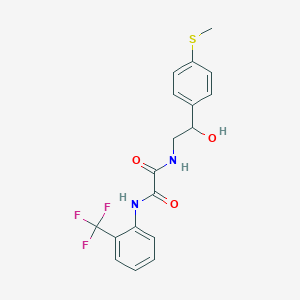
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)
